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Compound of Interest

Compound Name: 1-Dodecene

Cat. No.: B3054840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Density Functional Theory (DFT) studies on the

primary reaction mechanisms of 1-dodecene: hydroformylation, oxidation (epoxidation), and

polymerization. The information is intended to assist researchers in understanding the

theoretical underpinnings of these transformations, selecting appropriate catalytic systems, and

designing experimental protocols.

Hydroformylation of 1-Dodecene
Hydroformylation, or oxo-synthesis, is a crucial industrial process for producing aldehydes from

alkenes. For 1-dodecene, this reaction yields valuable C13 aldehydes, which are precursors to

detergents and plasticizers. DFT studies have been instrumental in elucidating the mechanisms

of various catalytic systems, particularly those based on rhodium.
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Catalyst System
DFT
Functional/Basis
Set

Key Findings from
DFT Studies

Experimental
Validation

Rhodium-Biphephos
BP86/def2-TZVP (D3

correction)

The active catalyst is

identified as

HRh(BiPhePhos)

(CO)2. The

coordination of the

olefin is suggested to

be the rate-

determining step. DFT

calculations helped

identify partially

oxidized ligand

derivatives as sources

of catalyst

degradation, leading

to a loss of

regioselectivity.[1][2]

Operando FTIR

spectroscopy confirms

the proposed active

species and

degradation

pathways. Kinetic

deactivation

experiments show a

decrease in

conversion and

regioselectivity in the

presence of

hydroperoxide

impurities.[1]

Rhodium-

Triphenylphosphine
CCSD(T)//B3LYP

For the model reaction

with ethylene, CO

insertion is predicted

to be the rate-

determining step with

an activation barrier of

14.9 kcal/mol at the

B3LYP//B3LYP level.

[3][4]

Experimental enthalpy

of hydroformylation is

reasonably predicted

by the calculations.[4]
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Cobalt-Carbonyl

(Phosphine-free)

DFT, Coupled-Cluster

Theory

The turnover rate is

primarily determined

by the alkene

coordination step. The

model shows good

agreement with

experimental reaction

rate laws.[5][6][7]

The computational

model accurately

predicts experimental

kinetic data for alkene

hydroformylation.[5][6]

Experimental Protocols: Rhodium-Biphephos Catalyzed
Hydroformylation
Catalyst Preparation and Reaction Setup: The reaction is typically carried out in a stainless-

steel batch reactor.[1] The catalyst precursor, for instance, Rh(acac)(CO)2, and the Biphephos

ligand are dissolved in a suitable solvent system, which can be a thermomorphic

multicomponent system like N,N-dimethylformamide and decane.[8]

Reaction Conditions:

Temperature: 95–120 °C[1][9]

Pressure: 30 bar of syngas (CO/H₂ = 1/1)[1]

Catalyst Loading: 0.01 mol% Rh with respect to 1-dodecene[1]

Ligand/Metal Ratio: A Biphephos/Rh molar ratio of 3.3 has been used.[1]

Substrate: Distilled 1-dodecene to minimize hydroperoxide impurities.[1]

Analysis: The reaction progress and product distribution (n-tridecanal vs. iso-tridecanal) are

monitored by gas chromatography (GC).[1] Operando FTIR spectroscopy can be employed to

observe the catalyst species during the reaction.[1][2]

Computational Methodology: DFT Calculations
DFT calculations for these systems are often performed using software packages like Gaussian

or Turbomole. A common approach involves:
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Functional: BP86 with D3 dispersion correction.[1]

Basis Set: def2-TZVP for all atoms.[1]

Solvation Model: A continuum solvation model may be used to account for solvent effects.

Analysis: Frequency calculations are performed to characterize stationary points as minima

or transition states. Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm

the connection between transition states and the corresponding reactants and products.

Signaling Pathways and Logical Relationships

HRh(L)2(CO)2

HRh(L)2(CO)(alkene)
+ Alkene

- CO
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Aldehyde

Reductive Elimination
Catalyst

Regeneration

Click to download full resolution via product page

Caption: Generalized Heck-Breslow mechanism for rhodium-catalyzed hydroformylation.

Epoxidation of 1-Dodecene
Epoxidation introduces an oxygen atom across the double bond of 1-dodecene, forming 1,2-

epoxydodecane, a valuable intermediate for the synthesis of surfactants, lubricants, and

polymers. While specific DFT studies on 1-dodecene epoxidation are less common, the

mechanisms can be inferred from studies on other long-chain alkenes.
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Method Oxidizing Agent Catalyst

Key Mechanistic
Features (from
general alkene
studies)

Peroxy Acid

Epoxidation

Performic Acid or

Peracetic Acid
None (acid-catalyzed)

The reaction proceeds

via the "butterfly"

transition state where

the peroxy acid

delivers an oxygen

atom to the alkene.

The process is

typically concerted.

Transition Metal

Catalyzed Epoxidation

Hydrogen Peroxide

(H₂O₂)

Tungsten-based

polyoxometalate

The catalyst activates

H₂O₂ to form a

reactive metal-peroxo

species that transfers

an oxygen atom to the

alkene. This method is

considered more

sustainable.[10]

Aldehyde-Catalyzed

Epoxidation

Aqueous Hydrogen

Peroxide

Atropisomeric two-

axis aldehyde

The aldehyde catalyst

reacts with H₂O₂ to

form a peroxyacetal

intermediate which

then epoxidizes the

alkene.[11]

Experimental Protocols: Epoxidation with In Situ
Generated Performic Acid
Reaction Setup: The reaction can be performed in a standard glass reactor equipped with a

stirrer and temperature control.

Reagents:
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1-Dodecene

Hydrogen Peroxide (e.g., 30% aqueous solution)

Formic Acid[12]

Procedure:

A mixture of hydrogen peroxide and formic acid is prepared to generate performic acid in

situ.[13]

1-dodecene is added to the reaction mixture.

The reaction is typically carried out at a controlled temperature (e.g., 40-60 °C) for a specific

duration (e.g., 2.5 hours).[12]

The progress of the reaction can be monitored by analyzing the oxirane oxygen content.

Experimental Protocols: Tungsten-Catalyzed
Epoxidation
Reaction Setup: A round-bottom flask with a magnetic stirrer and a condenser is suitable for

this reaction.

Reagents:

1-Dodecene

Aqueous Hydrogen Peroxide

Tungsten-based polyoxometalate catalyst[10]

Procedure:

The terpene, catalyst, and aqueous H₂O₂ are combined.

The mixture is stirred at a specific temperature (e.g., 50 °C for less reactive alkenes) until the

reaction is complete.[10]
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The product can be isolated by extraction and purified by column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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